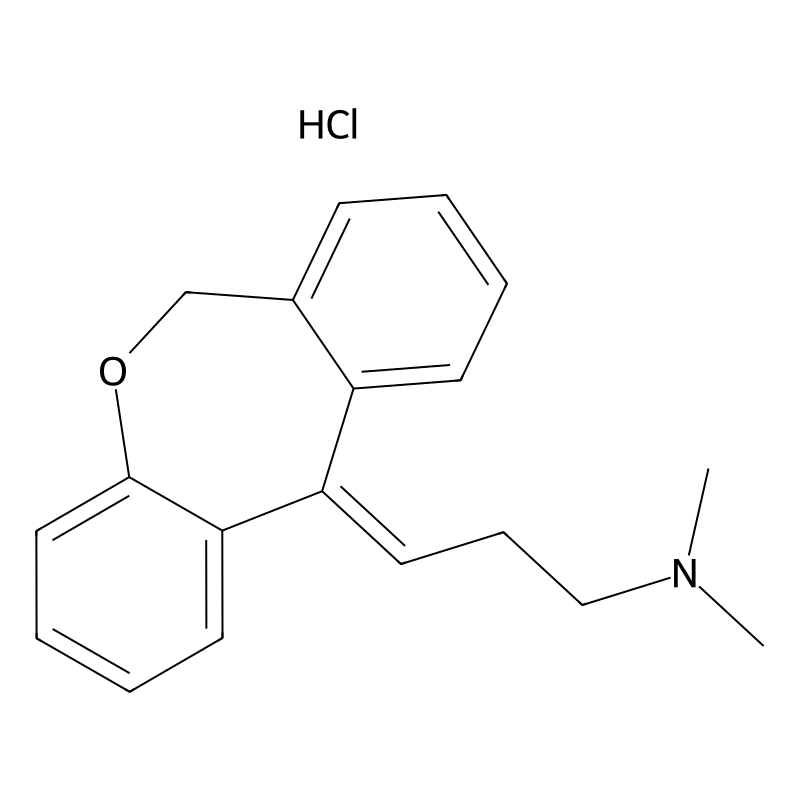

Doxepin Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Doxepin hydrochloride crystal structure powder diffraction analysis

Crystallographic Profile of (E)-Doxepin Hydrochloride

Recent studies using high-quality powder diffraction data have successfully elucidated the crystal structure of the (E)-isomer of doxepin hydrochloride [1]. The table below summarizes the key crystallographic data.

| Parameter | Value / Description |

|---|---|

| Chemical Formula | C₁₉H₂₂NO⁺·Cl⁻ [1] |

| Space Group | P2₁/a (#14) [1] |

| Crystal System | Monoclinic [1] |

| Unit Cell Parameters | a = 13.78488(7) Å b = 8.96141(7) Å c = 14.30886(9) Å β = 96.5409(5)° [1] | | Unit Cell Volume (V) | 1756.097(12) ų [1] | | Z (Molecules/Unit Cell) | 4 [1] | | Powder Diffraction File (PDF) | Entry 00-066-1613 [1] | | Notable Structural Feature | Isostructural with amitriptyline hydrochloride [1] |

Experimental & Computational Methodology

The determination of this crystal structure combined advanced experimental techniques with computational modeling, as outlined in the workflow below.

The combined experimental-computational workflow for solving the crystal structure of (E)-doxepin hydrochloride.

Key Technical Details of the Workflow

- Data Collection: The high-resolution synchrotron X-ray powder diffraction data provided the foundation for the structure solution. The use of a synchrotron source was critical for obtaining the high-quality and high-resolution data required to resolve the structural details of this pharmaceutical compound [2] [1].

- Structure Solution & Refinement: The powder diffraction data was solved and refined using the Rietveld method, a standard technique for extracting crystal structure details from powder patterns [1].

- Computational Optimization: Density Functional Theory (DFT) calculations were used to optimize the geometry of the molecule. The remarkably low root-mean-square Cartesian displacement of 0.122 Å between the Rietveld-refined and DFT-optimized structures validates the precision and reliability of the final structural model [2] [1].

Structural Insights and Intermolecular Interactions

The solid-state conformation of this compound is largely stabilized by a network of hydrogen bonds. The table below details these key interactions.

| Interaction Type | Donor Atom | Acceptor Atom | Role / Significance |

|---|---|---|---|

| Strong Discrete H-bond | Protonated nitrogen (N⁺-H) | Chloride anion (Cl⁻) | Primary, strong interaction stabilizing the crystal lattice [2] [1]. |

| Multiple C–H⋯Cl H-bonds | Methyl groups (C–H) | Chloride anion (Cl⁻) | Form a network of weaker interactions that reinforce the 3D structure [2] [1]. |

| Additional C–H⋯Cl H-bonds | Methylene groups & vinyl proton (C–H) | Chloride anion (Cl⁻) | Further contribute to the stability and conformation of the cation [2]. |

A crucial finding from the DFT analysis is that the observed solid-state conformation is energetically higher than its isolated global minimum. This indicates that the specific molecular shape found in the crystal is stabilized by the intermolecular interactions, primarily the electrostatic attractions and hydrogen bonds with the chloride counterion and neighboring molecules [2].

Pharmaceutical Relevance and Research Applications

Understanding the crystal structure at this level of detail has direct implications for drug development and formulation science.

- Solid-State Property Prediction: Knowledge of the crystal structure allows researchers to rationalize and predict key pharmaceutical properties such as stability, solubility, and dissolution rate [3] [2]. This is fundamental to ensuring drug product quality and performance.

- Polymorph Screening: The research notes a prior study on polymorphism in this compound [2]. Precise crystallographic data is essential for identifying and characterizing different polymorphs, which can have vastly different bioavailability and physical properties.

- Advanced Formulation Design: This structural knowledge can inform the development of novel drug delivery systems. For instance, one study engineered a bilayer mucoadhesive oral film for this compound using 3D printing technology. Techniques like Powder X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) were used in this context to characterize the final product and ensure the drug was in the correct physical state within the formulation [4].

References

- 1. Crystal structure of (E)-doxepin hydrochloride, C19H22NOCl [cambridge.org]

- 2. Unlocking the secrets of this compound's crystal ... [sciencedirect.com]

- 3. Unlocking the secrets of doxepin 's hydrochloride ... crystal structure [pubmed.ncbi.nlm.nih.gov]

- 4. A double layer oral film loaded with this compound for ... [pmc.ncbi.nlm.nih.gov]

density functional theory DFT optimization doxepin hydrochloride

Crystal Structure and DFT Optimization

The crystal structure of doxepin hydrochloride has been resolved using high-quality synchrotron X-ray powder diffraction data. This structure was subsequently optimized using Density Functional Theory (DFT) methods [1] [2].

The table below summarizes the key crystallographic data for (E)-doxepin hydrochloride and the role of DFT optimization:

| Property | Description / Value |

|---|---|

| Crystal System | Monoclinic [2] |

| Space Group | P2₁/a (#14) [2] |

| Lattice Parameters | a = 13.78488(7) Å, b = 8.96141(7) Å, c = 14.30886(9) Å, β = 96.5409(5)° [2] |

| Unit Cell Volume | 1756.097(12) ų [2] |

| Molecules per Unit Cell (Z) | 4 [2] |

| Key DFT Role | Geometry optimization of the refined crystal structure [3] [2] |

| Agreement (Rietveld vs. DFT) | Root-mean-square Cartesian displacement of 0.122 Å, indicating high precision [1] |

| Powder Diffraction File Entry | 00-066-1613 [2] |

Key Intermolecular Interactions

The DFT-optimized structure confirms that the solid-state conformation of this compound is largely determined by a network of hydrogen bonds [1] [2].

The most prominent interaction is a strong, discrete hydrogen bond between the protonated nitrogen atom (N–H⁺) in the doxepin molecule and the chloride anion (Cl⁻) [1] [2]. This is further stabilized by multiple weaker C–H⋯Cl hydrogen bonds involving methyl groups, methylene groups, and a vinyl proton from the drug molecule, which collectively form a stabilizing network around the chloride ions [2].

Quantum chemical calculations suggest that the observed solid-state conformation has a slightly higher energy than a isolated molecule's local minimum, indicating that these intermolecular interactions, largely governed by electrostatic attractions, are crucial for determining the final packed structure [1].

Broader Pharmaceutical Research Context

DFT optimization is a powerful tool in pharmaceutical sciences, and its application to doxepin is part of a broader research trend.

- Improving Drug Properties: Research shows that forming supramolecular complexes between tricyclic antidepressants like doxepin and β-cyclodextrin can enhance drug stability, increase bioavailability, and reduce side effects [4]. In these studies, DFT calculations are used to understand the inclusion topology and the intermolecular forces (like C–H⋯π interactions) that stabilize the complex, providing an atomistic understanding that complements experimental data from X-ray diffraction [4].

- A Validated Methodology: The close agreement (0.122 Å) between the Rietveld-refined and DFT-optimized structures of this compound validates the use of DFT for studying complex pharmaceutical compounds, especially when high-quality single crystals are difficult to obtain [1] [2]. A 2022 review confirms that DFT is a well-established and reliable method for modeling cyclodextrin complexes, capable of predicting stable conformations and thermodynamic properties [5].

Experimental Protocols & Data Sources

For researchers seeking to replicate or understand this work, the following methodologies and data sources are crucial.

- Primary Data Source: The high-quality powder diffraction data was collected using synchrotron X-ray powder diffraction [1] [2].

- Structure Solution & Refinement: The crystal structure was solved from this powder data and refined using the Rietveld method [1] [2].

- Reference Data: The final powder diffraction pattern has been deposited in the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF) under entry 00-066-1613 [2].

References

- 1. Unlocking the secrets of this compound's crystal ... [sciencedirect.com]

- 2. Crystal structure of (E)-doxepin hydrochloride, C19H22NOCl [cambridge.org]

- 3. Unlocking the secrets of doxepin 's crystal structure... hydrochloride [pubmed.ncbi.nlm.nih.gov]

- 4. Supramolecular Complexes of β-Cyclodextrin with ... [pmc.ncbi.nlm.nih.gov]

- 5. Current Status of Quantum Chemical Studies ... [pmc.ncbi.nlm.nih.gov]

intermolecular interactions doxepin hydrochloride crystal lattice

Crystal Structure & Intermolecular Interactions

The crystal structure of doxepin hydrochloride has been solved using high-quality synchrotron X-ray powder diffraction data. Key crystallographic parameters are summarized in the table below [1].

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a (#14) |

| Unit Cell Parameters | a = 13.78488(7) Å, b = 8.96141(7) Å, c = 14.30886(9) Å, β = 96.5409(5)° |

| Unit Cell Volume | 1756.097(12) ų |

| Z (Molecules/Unit Cell) | 4 |

The intermolecular interactions that stabilize the crystal structure are primarily a series of hydrogen bonds between the protonated amine group of the doxepin cation (NH⁺) and the chloride anion (Cl⁻), as well as between various C-H groups on the cation and the chloride anion [1].

The following diagram illustrates the key intermolecular interactions within the crystal lattice of this compound and the experimental methodology used for its determination.

Key interactions and methodology for this compound crystal structure.

The table below details the specific hydrogen bonds identified in the crystal structure [1].

| Interaction Type | Donor Atom | Acceptor Atom | Description |

|---|---|---|---|

| Ionic Hydrogen Bond | N (Amino group) | Cl⁻ | A strong, discrete bond between the protonated (positively charged) nitrogen atom and the chloride ion. |

| C-H⋯Cl Hydrogen Bonds | C (Methyl groups) | Cl⁻ | Six separate interactions between hydrogen atoms on methyl groups and the chloride ion. |

| C-H⋯Cl Hydrogen Bonds | C (Methylene groups) | Cl⁻ | Additional interactions from hydrogen atoms on methylene groups. |

| C-H⋯Cl Hydrogen Bonds | C (Vinyl group) | Cl⁻ | An interaction from a hydrogen atom on the vinyl group. |

Experimental Protocol for Structure Determination

The determination of the crystal structure relied on the following key methodologies, as referenced in the literature [2] [1]:

- Sample Preparation & Data Collection: High-quality powder diffraction data were collected using synchrotron X-ray radiation. This source provides a high-intensity, monochromatic beam that is essential for resolving the fine details of the powder pattern.

- Structure Solution & Refinement: The powder diffraction data were used to solve and refine the crystal structure. This process involves deducing the initial arrangement of atoms within the unit cell and then iteratively adjusting the model to achieve the best fit with the experimental data.

- Computational Optimization (DFT): The initial crystallographic model was further optimized using Density Functional Theory (DFT) calculations. This quantum chemical method refines the atom coordinates and geometry, providing deeper insights into the electronic structure and confirming the stability of the observed molecular conformation [2].

Pharmaceutical Relevance

Understanding these intermolecular interactions is not merely of academic interest; it has direct implications for pharmaceutical development [2] [3]:

- Solid-State Properties: The network of hydrogen bonds directly influences solid-state characteristics critical to drug performance, such as solubility, stability, and melting point.

- Biological Binding: The structural conformation adopted in the solid state, stabilized by these interactions, is relevant to its function as a drug. Research on the doxepin-hydrochloride-bound human histamine H1 receptor (H1R) shows that the tricyclic ring system of doxepin sits deep in a hydrophobic pocket of the receptor, with its protonated amine group forming a critical salt bridge with a conserved aspartate residue (Asp107) [3].

References

quantum chemical geometry doxepin hydrochloride

Crystal Structure & Quantum Chemical Geometry

The crystal structure of the (E)-isomer of doxepin hydrochloride has been resolved. The table below summarizes the key crystallographic and quantum chemical data [1] [2] [3].

| Parameter | Value / Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a (#14) [3] |

| Unit Cell Parameters | a = 13.78488(7) Å, b = 8.96141(7) Å, c = 14.30886(9) Å, β = 96.5409(5)° [3] |

| Unit Cell Volume | 1756.097(12) ų [3] |

| Z (Molecules/Unit Cell) | 4 [3] |

| Calculation Method | Density Functional Theory (DFT) [1] [2] |

| Precision Indicator | Root-mean-square Cartesian displacement: 0.122 Å (between Rietveld-refined and DFT-optimized structures) [2] |

Experimental Protocols for Structural Analysis

The determination of this compound's crystal structure relied on a specific workflow. The following diagram illustrates the key experimental and computational steps involved.

Experimental and computational workflow for structural analysis.

The core methodology involves the following steps:

- Data Collection via Synchrotron X-ray Powder Diffraction: High-resolution powder diffraction data was collected using a synchrotron X-ray source. This provides the high-quality data necessary for solving and refining the crystal structure [2] [3].

- Structure Solution via Rietveld Refinement: The powder diffraction data was analyzed using the Rietveld refinement method. This process adjusts a theoretical crystal structure model until it best fits the experimental diffraction pattern, yielding the initial refined atom coordinates [2] [3].

- Quantum Chemical Optimization via Density Functional Theory (DFT): The crystallographically determined molecular structure was used as a starting point for geometry optimization using DFT. This computational technique finds the most stable molecular geometry by minimizing the total energy of the system. The close agreement (RMS displacement of 0.122 Å) between the Rietveld-refined and DFT-optimized structures confirms the precision of the final model [1] [2].

Key Structural Insights and Intermolecular Interactions

The solid-state conformation and stability of the crystal are governed by a network of intermolecular interactions, with hydrogen bonding playing a critical role. The following diagram maps these primary interactions.

Primary intermolecular interactions in the doxepin HCl crystal.

The most significant intermolecular interactions identified are [2] [3]:

- A strong, discrete hydrogen bond between the protonated nitrogen atom of the dimethylamino group and the chloride anion.

- Six weaker C–H⋯Cl hydrogen bonds involving:

- Methyl groups

- Methylene groups

- The vinyl proton

- The geometry optimizations indicate that the solid-state conformation is a low-energy conformation stabilized by these intermolecular interactions, which are largely governed by electrostatic attractions [2].

Conclusion for Research and Development

This structural elucidation of this compound provides a robust foundation for further research. The high-quality crystallographic data is pivotal for:

- Understanding Structure-Activity Relationships (SAR): The precise molecular geometry can help model interactions with biological targets like the H1 receptor [4].

- Polymorphism Studies: The detailed structure serves as a reference point for investigating other solid forms of this compound [2].

- Rational Drug Design and Formulation: Knowledge of the hydrogen-bonding network and solid-state conformation is critical for predicting solubility, stability, and bioavailability [1] [2].

References

- 1. Unlocking the secrets of doxepin 's crystal structure... hydrochloride [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the secrets of this compound's crystal ... [sciencedirect.com]

- 3. Crystal structure of (E)-doxepin hydrochloride, C19H22NOCl [cambridge.org]

- 4. Computational Analysis of Structure-Based Interactions for ... [pmc.ncbi.nlm.nih.gov]

thermal properties doxepin hydrochloride DSC analysis

Thermal Behavior and Key Incompatibilities

The table below summarizes the fundamental thermal properties of doxepin hydrochloride and its interactions with two common reducing sugars, as identified by DSC.

| Property / Interaction | This compound (Pure) | Interaction with Dextrose | Interaction with Lactose |

|---|---|---|---|

| Melting Point | 187 - 189 °C [1] | Not Applicable | Not Applicable |

| Thermal Event | Sharp endothermic melt [2] [3] | Incompatibility: Evidenced by changes in DSC thermogram (peak shift/disappearance) [2] | Incompatibility: Evidenced by changes in DSC thermogram (peak shift/disappearance) [3] |

| Interaction Type | Not Applicable | Maillard reaction (between tertiary amine and reducing carbohydrate) [2] [3] | Maillard reaction (between tertiary amine and reducing carbohydrate) [3] |

| Confirmed By | Not Applicable | FTIR, Mass Spectrometry [2] | FTIR, Mass Spectrometry [3] |

| Kinetic Models Applied | Not Applicable | Friedman, Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose [2] | Information not specified in results |

| Key Recommendation | Not Applicable | Exclude dextrose from formulations [2] | Be cautious with lactose use [3] |

Detailed Experimental Protocol for DSC Analysis

The following workflow outlines the general procedure for conducting a DSC compatibility study, synthesized from the methodologies in the search results.

The diagram above shows the key stages of a DSC compatibility study. Here are the specific methodological details:

- Sample Preparation: The studies analyzed involved preparing solid-state physical mixtures of this compound and the excipient (e.g., dextrose or lactose) in a 1:1 weight ratio. These mixtures were gently triturated to ensure uniform mixing [2] [3].

- DSC Instrument Parameters:

- Sample Weight: Approximately 2 mg of sample is used [2] [4].

- Pan Type: Sealed in a standard aluminum crucible [5].

- Temperature Range: Typically from ambient temperature to about 250-300°C [5] [1].

- Heating Rate: For kinetic studies, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) are used under a nitrogen purge [2].

- Data Interpretation: An incompatibility is indicated by significant changes in the DSC thermogram of the mixture compared to the individual components. This includes the disappearance, shift, or appearance of new endothermic/exothermic peaks [2] [3].

Kinetic Analysis of the Maillard Reaction

For a detected incompatibility, non-isothermal kinetic analysis can be performed to predict stability. The following table compares the kinetic parameters obtained from the doxepin-dextrose reaction using different mathematical models.

| Kinetic Model | Primary Function | Application to Doxepin-Dextrose Incompatibility |

|---|---|---|

| Friedman | Isoconversional (differential) method to calculate activation energy (Ea) at different degrees of conversion (α) [2]. | Used to characterize the solid-state reaction kinetics, revealing the energy barrier of the Maillard reaction under stress conditions [2]. |

| Flynn-Wall-Ozawa (FWO) | Isoconversional (integral) method to determine Ea without needing a precise reaction model [2] [3]. | Applied as a model-free method to calculate the activation energy and assess the incompatibility [2]. |

| Kissinger-Akahira-Sunose (KAS) | Another integral isoconversional method used to estimate Ea [2]. | Employed alongside FWO and Friedman to characterize the drug-excipient mixture kinetics [2]. |

Conclusions and Formulation Guidance

The DSC studies and subsequent analysis lead to two critical recommendations for formulation scientists:

- Exclude Reducing Sugars: The evidence strongly recommends excluding dextrose from solid dosage forms containing this compound. Furthermore, caution should be exercised when using lactose, another common reducing sugar, as it participates in the same Maillard reaction [2] [3].

- Use DSC as a Screening Tool: DSC-based kinetic analysis is validated as a simple, fast, and versatile method for the early screening of drug-excipient incompatibilities during preformulation studies. It allows for the rapid identification of problematic excipients before committing to long-term stability tests [2].

References

- 1. This compound CAS#: 1229-29-4 [chemicalbook.com]

- 2. kinetic study of the incompatibility of DSC with dextrose doxepin [link.springer.com]

- 3. Physicochemical evaluation and non-isothermal kinetic ... [sciencedirect.com]

- 4. Frontiers | A double layer oral film loaded with doxepin ... hydrochloride [frontiersin.org]

- 5. Transcutaneous electroporation mediated delivery of doxepin ... [pmc.ncbi.nlm.nih.gov]

powder XRD patterns doxepin hydrochloride excipient compatibility

Key Incompatibilities and Analytical Evidence

The core finding from the search is that doxepin hydrochloride is incompatible with reducing sugars, a reaction primarily identified through thermal analysis. The table below summarizes the key evidence.

| Excipient | Type of Excipient | Nature of Incompatibility | Primary Analytical Methods Used | Key Findings & Mechanisms |

|---|---|---|---|---|

| Lactose Monohydrate [1] | Reducing Sugar | Incompatible | DSC, FT-IR, LC-MS, ssNMR | Maillard reaction occurs between the tertiary amine group of doxepin and the carbonyl group of lactose [1]. |

| Dextrose [2] [3] | Reducing Sugar | Incompatible | DSC, FT-IR, Mass Spectrometry | Kinetic parameters of the interaction were studied using non-isothermal DSC methods; Maillard reaction is the proposed mechanism [2]. |

| Mannitol [3] | Sugar Alcohol | Compatible | DTA, FT-IR, XRD | Cited in a compatibility study of dexamethasone; presented as a non-interacting excipient for comparison [3]. |

Experimental Protocol for Compatibility Assessment

Although a full whitepaper on doxepin is not available, the methodologies from the identified studies and general principles for solid-state compatibility testing are well-established. The following workflow outlines a comprehensive protocol you can follow.

Workflow for assessing drug-excipient compatibility, integrating techniques from general protocols and specific doxepin studies.

The specific steps involved are:

- Sample Preparation: Prepare intimate binary mixtures (typically 1:1 weight ratio) of this compound with the excipient under study. Include controls of pure drug and pure excipients.

- Stress Conditions: Expose the mixtures to accelerated stability conditions, such as 40-60°C and 75% relative humidity, for up to 4 weeks. Non-isothermal heating in a DSC instrument is also used to deliberately induce and study interactions [2].

- Analytical Characterization: Use a combination of techniques to detect physical and chemical changes:

- Thermal Analysis (DSC/TGA): Look for disappearance of melting peaks, appearance of new thermal events, or changes in decomposition profiles compared to the controls [1] [2] [3].

- Spectroscopy (FT-IR): Identify changes in functional group vibrations, indicating potential chemical reactions like the Maillard reaction [1] [2].

- Powder X-ray Diffraction (PXRD): Monitor changes in the crystallinity of the drug, such as peak broadening, loss of intensity, or appearance of new peaks, which suggest the formation of new crystalline phases or amorphization [1].

- Separation and Mass Spectrometry (LC-MS): Confirm the formation of new chemical entities (degradants or adducts) and identify their structures [1].

The Role of Powder XRD in the Workflow

Within the experimental protocol, Powder X-ray Diffraction (PXRD) serves a critical function in detecting physical incompatibilities and changes in the solid-state form:

- Detecting Solid-State Form Changes: The crystal structure of (E)-doxepin hydrochloride has been solved using PXRD, establishing a baseline for its diffraction pattern [4]. Any significant changes in the PXRD pattern of a mixture, compared to the pure components, can indicate a transformation, such as the formation of a salt, co-crystal, or a different polymorph.

- Identifying Amorphization: A decrease in the intensity of characteristic crystalline peaks of doxepin in a mixture suggests a loss of crystallinity, which can impact the drug's stability and dissolution profile.

- Complementing Other Techniques: PXRD is most powerful when used with DSC and FT-IR. For instance, a disappearance of the drug's melting peak in DSC coupled with a disappearance of its PXRD peaks strongly suggests amorphization or dissolution in the excipient melt.

References

- 1. Influence of surface interaction between drug and excipient ... [sciencedirect.com]

- 2. DSC kinetic study of the incompatibility of doxepin with ... [academia.edu]

- 3. Pharmaceutical compatibility of dexamethasone with ... [link.springer.com]

- 4. Crystal structure of (E)-doxepin hydrochloride, C19H22NOCl [cambridge.org]

doxepin hydrochloride molecular conformation solid state

Experimental Workflow for Structure Determination

The detailed crystal structure was resolved through a combination of experimental and computational methods, as outlined in the research. The following diagram illustrates this integrated workflow:

This process yielded a highly precise model, with an exceptionally low root-mean-square Cartesian displacement of 0.122 Å between the Rietveld-refined and DFT-optimized structures, confirming the accuracy of the determined conformation [1].

Key Structural Features and Hydrogen Bonding

The solid-state conformation of doxepin hydrochloride is primarily stabilized by a specific and robust network of intermolecular interactions, especially hydrogen bonds [1] [2].

- Primary Hydrogen Bond: The most significant interaction is a strong, discrete hydrogen bond between the protonated nitrogen atom of the dimethylaminopropyl side chain and the chloride anion (N–H⋯Cl) [1] [2].

- Secondary Hydrogen Bonds: This primary interaction is supported by multiple weaker C–H⋯Cl hydrogen bonds. The research identifies six such bonds involving the methyl groups and the chloride ion, with additional contributions from methylene groups and the vinyl proton [1] [2].

- Conformational Influence: These intermolecular hydrogen bonds are critical in determining and stabilizing the final solid-state conformation of the doxepin cation. Quantum chemical calculations suggest that the observed conformation is slightly higher in energy than a local minimum, indicating that the crystal packing forces (largely electrostatic attractions like hydrogen bonds) dictate the molecular geometry in the solid state [1].

Isomeric Composition and Pharmaceutical Relevance

It is important to note that pharmaceutical-grade this compound consists of a mixture of geometric isomers, (E)- and (Z)-doxepin [3]. The structural data discussed above pertains specifically to the (E)-isomer. According to the United States Pharmacopeia (USP), the final drug substance must meet specific isomeric ratios [3]:

| Isomer | USP Specification |

|---|---|

| (E)-isomer | Not less than 81.4% and not more than 88.2% |

| (Z)-isomer | Not less than 13.6% and not more than 18.1% |

The crystal structure of (E)-doxepin hydrochloride is noted to be essentially isostructural to another tricyclic antidepressant, amitriptyline hydrochloride, highlighting a common structural motif in this drug class that likely influences its physical and pharmaceutical properties [2].

References

Comprehensive Application Notes and Protocols: Spectrofluorimetric Determination of Doxepin Hydrochloride Using Eosin Y

Introduction

Doxepin hydrochloride (DOX) is a tricyclic antidepressant drug widely used for the treatment of depression and anxiety disorders. It exerts its therapeutic effects through potent central anticholinergic activity and inhibition of both norepinephrine and serotonin reuptake in brain synapses. The compound is chemically known as 1-propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, hydrochloride with a molecular weight of 315.84 g/mol. Therapeutic drug monitoring of doxepin is clinically significant due to its narrow therapeutic index, where higher concentrations can lead to severe adverse effects and toxicity. Thus, developing sensitive and selective analytical methods for determining doxepin concentrations in pharmaceutical formulations and biological fluids is essential for obtaining optimum therapeutic efficacy and ensuring patient safety.

Traditional analytical methods for doxepin quantification include high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and capillary electrophoresis. However, these techniques often require sophisticated instrumentation, extensive sample preparation, and higher operational costs. Spectrofluorimetric methods based on ion-pair complex formation with xanthene dyes such as eosin Y offer attractive alternatives due to their exceptional sensitivity, simplicity, and cost-effectiveness. These methods leverage the inherent fluorescence properties of eosin Y and its interaction with protonated basic drugs under optimized conditions, providing viable approaches for routine analysis in quality control laboratories and clinical settings.

This comprehensive application note provides detailed protocols for the spectrofluorimetric determination of this compound using eosin Y as the complexing agent, covering three distinct scattering methods: Resonance Rayleigh Scattering (RRS), Frequency Doubling Scattering (FDS), and Second-Order Scattering (SOS). Each method has been validated according to International Council for Harmonisation (ICH) guidelines and successfully applied to the analysis of doxepin in commercial dosage forms and spiked human plasma samples.

Analytical Principle

The spectrofluorimetric determination of this compound utilizes the formation of a fluorescent ion-pair complex between the drug molecule and eosin Y in a slightly acidic medium. Eosin Y (2,4,5,7-tetrabromo-fluorescein disodium salt) is an acidic xanthene dye that exists predominantly as a monovalent anion (HR-) in weak acidic conditions (pH 3.0-4.5). This specific pH range is crucial as it promotes the formation of the protonated species of this compound while maintaining the appropriate ionic form of eosin Y for complex formation.

The reaction mechanism involves electrostatic attraction between the positively charged tertiary amino group of the protonated doxepin molecule and the negatively charged carboxylate group of the eosin Y anion, supplemented by hydrophobic interactions between the aromatic structures of both compounds. This interaction results in the formation of a 1:1 stoichiometric complex that exhibits distinct fluorescent properties different from those of the individual components. The complex shows enhanced fluorescence intensity at specific wavelengths, enabling highly sensitive quantification of doxepin concentrations in various matrices.

Table 1: Spectral Characteristics of Different Spectrofluorimetric Methods for Doxepin-Eosin Y Complex

| Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | Linear Range (ng/mL) | Limit of Detection (ng/mL) |

|---|---|---|---|---|

| RRS | 567 | 567 | 0.82-800 | 0.82 |

| FDS | 260 | 520 | 1.20-800 | 1.20 |

| SOS | 720 | 360 | 1.03-800 | 1.03 |

| Traditional Fluorimetry | 464 | 567 | 100-800 | 2.95 |

The doxepin-eosin Y complex is extractable in dichloromethane, allowing for effective separation from aqueous matrices and potential interferents. This extraction step significantly enhances the method's selectivity, particularly when analyzing complex biological samples such as plasma. The fluorescence intensity of the extracted complex remains stable for a sufficient duration to permit reliable measurements, contributing to the reproducibility of the analytical methods.

Comparison of Analytical Methods

The determination of this compound via complexation with eosin Y can be accomplished through several spectrofluorimetric approaches, each with distinct advantages and applications. The following section provides a comparative analysis of these methods to guide researchers in selecting the most appropriate technique for their specific analytical needs.

Resonance Rayleigh Scattering (RRS) Method

The RRS method demonstrates the highest sensitivity among the three scattering techniques, with a remarkable detection limit of 0.82 ng/mL. This method operates at an excitation and emission wavelength of 567 nm, where the doxepin-eosin Y complex exhibits strong scattering intensity. The RRS technique is particularly advantageous for detecting trace amounts of doxepin in biological matrices such as plasma, where drug concentrations might be very low. The linear range extends from 0.82 to 800 ng/mL, covering both sub-therapeutic and therapeutic concentrations of doxepin. The method shows excellent precision with relative standard deviation values below 2%, indicating high reproducibility of results.

Frequency Doubling Scattering (FDS) Method

The FDS approach offers exceptional sensitivity with a detection limit of 1.20 ng/mL, operating at excitation and emission wavelengths of 260 nm and 520 nm, respectively. This method utilizes a frequency doubling phenomenon where the emitted wavelength is exactly half of the excitation wavelength. The FDS technique provides a wide linear dynamic range from 1.20 to 800 ng/mL, making it suitable for quantifying doxepin across various concentration levels encountered in pharmaceutical dosage forms and biological samples. The method demonstrates robust performance with good recovery rates (98.5%-101.2%) when applied to spiked human plasma samples, indicating minimal matrix interference.

Second-Order Scattering (SOS) Method

The SOS method employs excitation and emission wavelengths of 720 nm and 360 nm, respectively, with a detection limit of 1.03 ng/mL. This technique relies on the second-order scattering phenomenon where the emitted light has half the wavelength of the excitation light. The SOS approach offers a linear range from 1.03 to 800 ng/mL, comparable to the other scattering methods. While slightly less sensitive than the RRS method, the SOS technique provides complementary analytical capabilities and can be used for verification purposes when confirming results obtained through other methods.

Traditional Spectrofluorimetry

The traditional spectrofluorimetric method represents the foundational approach for determining this compound using eosin Y. This method operates at excitation and emission wavelengths of 464 nm and 567 nm, respectively, with a detection limit of 2.95 ng/mL. Although less sensitive than the scattering-based techniques, this method remains valuable for routine analysis of pharmaceutical formulations where drug concentrations are typically higher. The method exhibits a linear range of 100-800 ng/mL and has been successfully applied to the analysis of commercial capsule formulations with recovery rates of 98.2%-101.5%.

Table 2: Comparison of Method Validation Parameters for Doxepin Determination

| Validation Parameter | RRS Method | FDS Method | SOS Method | Traditional Fluorimetry |

|---|---|---|---|---|

| Linearity (R²) | 0.9992 | 0.9987 | 0.9990 | 0.9995 |

| Precision (RSD%) | <2.0 | <1.8 | <2.2 | <1.5 |

| Accuracy (% Recovery) | 98.8-101.5 | 98.5-101.2 | 98.2-101.8 | 98.2-101.5 |

| Robustness | High | High | Moderate | High |

Detailed Experimental Protocols

Reagents and Materials

- This compound standard (Sigma Chemical Company, St. Louis, USA)

- Eosin Y disodium salt (CAS: 17372-87-1, MW: 691.85, Fluka Chemie AG, Switzerland)

- Sodium acetate and acetic acid for buffer preparation (analytical grade)

- Dichloromethane (HPLC grade)

- Human plasma (for spiking studies, obtained from ethical sources)

- Pharmaceutical formulations containing this compound (e.g., capsules)

- Distilled deionized water

Preparation of Solutions

Eosin Y solution (0.2%): Accurately weigh 200 mg of eosin Y disodium salt and dissolve in 100 mL distilled water. Store in an amber bottle and protect from light. The solution is stable for one week when refrigerated.

Sodium acetate-acetic acid buffer (pH 4.5): Prepare 0.2 M sodium acetate solution by dissolving 16.4 g of anhydrous sodium acetate in 1000 mL distilled water. Prepare 0.2 M acetic acid solution by diluting 11.5 mL glacial acetic acid to 1000 mL with distilled water. Mix appropriate volumes of both solutions to obtain pH 4.5 (±0.1).

Doxepin standard solution (100 μg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with distilled water. This stock solution is stable for two weeks when stored at 4°C.

Working standard solutions: Prepare working standards in the concentration range of 0.1-0.8 μg/mL by appropriate dilution of the stock solution with distilled water.

Sample Preparation

4.3.1 Pharmaceutical Formulations (Capsules)

- Accurately weigh the powder contents of twenty capsules and calculate the average weight.

- Transfer a quantity of powder equivalent to 25 mg of this compound to a 250 mL volumetric flask.

- Add approximately 150 mL distilled water and sonicate for 15 minutes with occasional shaking.

- Dilute to volume with distilled water and mix well.

- Filter the solution through Whatman No. 42 filter paper, discarding the first few mL of the filtrate.

- Further dilute the filtrate appropriately to obtain a final concentration within the working range.

4.3.2 Spiked Human Plasma

- Pipette 1 mL of drug-free human plasma into a 15 mL centrifuge tube.

- Add appropriate volumes of doxepin working standard solutions to achieve the desired concentrations.

- Add 2 mL of acetonitrile as a protein precipitating agent and vortex mix for 1 minute.

- Centrifuge at 4000 rpm for 15 minutes.

- Transfer the clear supernatant to a separating funnel and proceed with the extraction procedure.

General Procedure for Complex Formation and Extraction

Transfer aliquots of standard or sample solution containing 0.1-0.8 μg/mL of this compound to a series of 50 mL separating funnels.

Add 3.2 mL of eosin Y solution (0.2%) to each separating funnel.

Add 2.5 mL of sodium acetate-acetic acid buffer (pH 4.5) and mix well.

Add 5 mL of dichloromethane to each separating funnel.

Shake the mixtures vigorously for 2.5 minutes to ensure complete complex formation and extraction.

Allow the layers to separate completely (approximately 5-10 minutes).

Carefully collect the organic (lower) layer containing the ion-pair complex.

Transfer the organic layer to a quartz cell for fluorescence measurement.

Instrumentation and Measurement Conditions

The following instrument parameters are recommended for different spectrofluorimetric methods:

Table 3: Instrument Parameters for Different Spectrofluorimetric Methods

| Parameter | RRS Method | FDS Method | SOS Method | Traditional Fluorimetry |

|---|---|---|---|---|

| Instrument | F-2500 Hitachi fluorescence spectrophotometer or equivalent | |||

| Excitation Slit | 10 nm | 10 nm | 10 nm | 10 nm |

| Emission Slit | 10 nm | 10 nm | 10 nm | 10 nm |

| PMT Voltage | 400 V | 400 V | 400 V | 400 V |

| Scanning Speed | 1000 nm/min | 1000 nm/min | 1000 nm/min | 1000 nm/min |

| Temperature | 25 ± 1°C | 25 ± 1°C | 25 ± 1°C | 25 ± 1°C |

Calibration Procedure

Prepare a series of standard solutions covering the concentration range of 0.1-0.8 μg/mL (100-800 ng/mL) of this compound.

Process each standard solution according to the general procedure described in section 4.4.

Measure the fluorescence intensity at the appropriate wavelength pair for each method:

- RRS: λex/λem = 567/567 nm

- FDS: λex/λem = 260/520 nm

- SOS: λex/λem = 720/360 nm

- Traditional: λex/λem = 464/567 nm

Construct a calibration curve by plotting the measured fluorescence intensity versus the corresponding concentration of this compound.

Determine the regression equation using least-squares analysis. The curve should demonstrate a correlation coefficient (R²) of at least 0.998.

Method Validation

The spectrofluorimetric methods for determination of this compound have been validated according to ICH guidelines, addressing the following parameters:

Specificity

The specificity of the method was evaluated by analyzing placebo solutions containing common pharmaceutical excipients such as glucose, fructose, lactose, starch, and sodium benzoate. No significant interference was observed at the analytical wavelengths, confirming that the excipients do not affect the determination of doxepin. Additionally, the method successfully determined doxepin in spiked human plasma with minimal matrix interference, demonstrating high selectivity for the analyte.

Linearity and Range

Linearity was established over the concentration range of 0.1-0.8 μg/mL for traditional spectrofluorimetry and 0.82-800 ng/mL for the scattering methods. The calibration curves showed excellent linearity with correlation coefficients (R²) greater than 0.998 for all methods. The regression equations followed the format y = mx + c, where y represents the fluorescence intensity and x represents the concentration of this compound.

Accuracy

The accuracy of the methods was evaluated using standard addition and recovery experiments at three concentration levels (50%, 100%, and 150% of the target concentration). Mean recovery values ranged between 98.2% and 101.8% for all methods, well within the acceptable limits of 98-102% for pharmaceutical analysis. In spiked human plasma, recovery rates of 97.5%-102.3% were achieved, demonstrating the method's accuracy in biological matrices.

Precision

The precision of the methods was evaluated through both intra-day and inter-day studies. Intra-day precision was assessed by analyzing six replicates at three concentration levels within the same day, while inter-day precision was evaluated over five consecutive days. The relative standard deviation (RSD) values were less than 2% for all methods, indicating excellent precision and reproducibility.

Sensitivity

The sensitivity of each method was determined by establishing the limit of detection (LOD) and limit of quantification (LOQ). The LOD was calculated as 3.3σ/S and LOQ as 10σ/S, where σ is the standard deviation of the blank response and S is the slope of the calibration curve. The RRS method demonstrated the highest sensitivity with LOD and LOQ values of 0.82 ng/mL and 2.48 ng/mL, respectively.

Robustness

The robustness of the methods was evaluated by deliberately introducing small variations in experimental parameters such as pH of the buffer (±0.2 units), volume of eosin Y solution (±0.2 mL), and extraction time (±0.5 min). The results indicated that these minor modifications did not significantly affect the analytical response, demonstrating the method's robustness for routine application.

Applications

The developed spectrofluorimetric methods have been successfully applied to the determination of this compound in various matrices:

Pharmaceutical Formulations

The methods were used to analyze this compound in commercial capsule formulations (Spectra-25 and Doxetar-25). The results obtained were in good agreement with the labeled claims and with those obtained by the reference method, confirming the methods' suitability for quality control of pharmaceutical products. The percentage recovery of the labeled content ranged from 98.5% to 101.2%, with RSD values less than 2%, indicating high accuracy and precision.

Biological Samples

The methods were effectively applied to determine this compound in spiked human plasma samples after a simple protein precipitation and extraction procedure. The recovery rates from plasma ranged from 97.5% to 102.3%, demonstrating the method's applicability to biological fluid analysis. The sensitivity of the methods, particularly the RRS approach, allows for the detection of doxepin at the low concentrations expected in plasma following therapeutic dosing.

Stability Studies

The spectrofluorimetric methods can be employed in stability studies of this compound under various stress conditions. The aqueous stability of this compound was investigated by monitoring spectrophotometric changes over 6 hours and thin-layer chromatographic patterns over 12 hours. No significant degradation was observed under the studied conditions, indicating the stability of doxepin solutions during analysis.

Experimental Workflows and Mechanisms

Figure 1: Experimental Workflow for Spectrofluorimetric Determination of this compound Using Eosin Y

Figure 2: Mechanism of Ion-Pair Complex Formation Between Doxepin and Eosin Y

Troubleshooting and Technical Notes

Low Fluorescence Intensity:

- Check the pH of the buffer solution and adjust if necessary

- Verify the freshness of the eosin Y solution (prepare fresh weekly)

- Ensure complete extraction by shaking vigorously for the full 2.5 minutes

High Background Signal:

- Use high-purity solvents to minimize background interference

- Ensure proper separation of organic and aqueous layers

- Run a reagent blank to account for any background fluorescence

Poor Reproducibility:

- Maintain consistent temperature during measurements (25 ± 1°C)

- Control extraction time precisely

- Use the same instrument settings for all measurements

Sample-Specific Issues:

- For plasma samples, ensure complete protein precipitation before extraction

- For capsule formulations, achieve complete dissolution and filtration

- Protect light-sensitive solutions from prolonged exposure

Conclusion

The spectrofluorimetric methods described in this application note provide sensitive, accurate, and precise approaches for the determination of this compound in pharmaceutical formulations and biological samples. The formation of an ion-pair complex with eosin Y in slightly acidic medium enables highly specific detection of doxepin with minimal interference from common excipients or biological matrix components.

Among the various techniques, the RRS method offers the highest sensitivity with a detection limit of 0.82 ng/mL, making it particularly suitable for trace analysis in biological fluids. The FDS and SOS methods provide complementary approaches with similar sensitivity profiles. The traditional spectrofluorimetric method remains a robust option for routine analysis of pharmaceutical formulations where extreme sensitivity is not required.

All methods have been comprehensively validated according to ICH guidelines, demonstrating excellent linearity, precision, accuracy, and robustness. The straightforward sample preparation procedures, combined with the relatively simple instrumentation requirements, make these methods accessible for routine use in quality control laboratories, clinical settings, and research facilities.

LC-MS/MS method estimation doxepin nordoxepin human plasma

Introduction to the Analytical Method

Doxepin is a tricyclic antidepressant (TCA) used to treat major depressive disorder, anxiety, and insomnia [1] [2]. Its pharmacological and toxicological properties are shared with its pharmacologically active metabolite, nordoxepin (N-desmethyldoxepin) [3] [4]. Therapeutic Drug Monitoring (TDM) is essential for doxepin due to wide inter-individual variability in its pharmacokinetics and the risk of life-threatening toxicity at high concentrations [3] [5].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying doxepin and nordoxepin due to its high sensitivity, selectivity, and ability to achieve the low detection limits required for modern clinical studies [3] [6]. This protocol outlines a validated LC-MS/MS method for the simultaneous determination of doxepin and nordoxepin in human plasma, suitable for high-throughput bioequivalence studies [3].

Experimental Protocol

Instrumentation and Materials

- LC-MS/MS System: Triple quadrupole mass spectrometer (e.g., API-5500) with Turbo Ion Spray source and positive ionization mode [3].

- Chromatography:

- Column: Hypurity C8 (100 mm × 4.6 mm, 5.0 µm) [3]. Alternative: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) for UPLC applications [6].

- Mobile Phase: Mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio [3]. Alternative: 0.1% formic acid with 10 mM ammonium formate (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) for gradient elution [6].

- Flow Rate: 1.2 mL/min (isocratic) [3] or 0.4 mL/min (gradient) [6].

- Injection Volume: 15 µL [3].

- Chemicals: Reference standards of doxepin hydrochloride and nordoxepin. Internal standards (IS) propranolol and desipramine. HPLC-grade solvents methyl tert-butyl ether (MTBE), methanol, and acetonitrile [3].

Sample Preparation Procedure

The following liquid-liquid extraction (LLE) protocol is described for 500 µL of human plasma [3]:

- Aliquot: Pipette 500 µL of plasma (calibration standard, quality control, or subject sample) into a glass tube.

- Spike IS: Add the working solution of the internal standards (propranolol and desipramine).

- Extract: Add a suitable volume (e.g., 5 mL) of methyl tert-butyl ether (MTBE). Vortex mix for several minutes.

- Centrifuge: Centrifuge the samples at approximately 4000 rpm for 5-10 minutes to separate the organic and aqueous layers.

- Transfer & Evaporate: Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute: Reconstitute the dry residue with a suitable volume of the mobile phase (e.g., 200 µL). Vortex to dissolve and transfer to an autosampler vial for analysis.

Note: Solid-phase extraction (SPE) represents an alternative sample preparation method that can provide higher recovery and cleaner samples, as demonstrated in more recent methodologies [6].

Mass Spectrometry Detection

Detection is accomplished in Multiple Reaction Monitoring (MRM) mode in positive ionization [3]. The table below summarizes the compound-specific parameters.

Table 1: MRM Transitions and Compound-Specific Parameters for Doxepin, Nordoxepin, and Internal Standards [3]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Doxepin | 280.1 | 107.0 | 60 | 27 |

| Nordoxepin | 266.0 | 107.0 | 60 | 29 |

| Propranolol (IS) | 260.1 | 116.1 | 81 | 25 |

| Desipramine (IS) | 267.1 | 72.1 | 26 | 21 |

Source-dependent parameters should be optimized as follows: Gas 1 (nebulizer gas): 50 psi, Gas 2 (heater gas): 60 psi, Ion Spray Voltage: 5500 V, Turbo Heater Temperature: 500 °C, Curtain Gas: 30 psi [3].

Method Validation and Results

The described method was rigorously validated according to standard bioanalytical guidelines [3].

Calibration Curve and Sensitivity

The method demonstrates excellent linearity over a wide concentration range for both analytes.

Table 2: Calibration Range and Sensitivity Data [3]

| Analyte | Linear Dynamic Range | Lower Limit of Quantification (LLOQ) | Mean Correlation Coefficient (r²) |

|---|---|---|---|

| Doxepin | 15.0 – 3900 pg/mL | 15.0 pg/mL | 0.9991 |

| Nordoxepin | 5.00 – 1300 pg/mL | 5.00 pg/mL | 0.9993 |

Precision, Accuracy, and Recovery

The method's reliability was confirmed by assessing intra-batch and inter-batch precision and accuracy.

Table 3: Summary of Precision, Accuracy, and Extraction Recovery [3]

| Analyte | QC Level | Intra-batch Precision (% CV) | Inter-batch Precision (% CV) | Accuracy | Extraction Recovery |

|---|---|---|---|---|---|

| Doxepin | LLOQ to HQC | ≤ 5.8% | ≤ 8.3% | Within ±10.2% of nominal | 86.6% – 90.4% |

| Nordoxepin | LLOQ to HQC | ≤ 6.8% | ≤ 8.3% | Within ±9.8% of nominal | 88.0% – 99.1% |

Stability

Stability of doxepin and nordoxepin in human plasma was evaluated under various conditions, including benchtop, processed sample, and long-term storage. The results showed no significant degradation, with the percentage change in stability samples compared to nominal concentrations ranging from 4.7% to 12.3% [3].

Application in Clinical Studies

This validated method has been successfully applied to a bioequivalence study of a 6 mg this compound orally disintegrating tablet in 41 healthy Indian subjects under fasting and fed conditions [3] [4]. The high sensitivity of the method, with an LLOQ of 15 pg/mL for doxepin and 5 pg/mL for nordoxepin, is sufficient to characterize the complete pharmacokinetic profile, including the terminal elimination phase [3].

For clinical monitoring, the therapeutic reference range for the combined concentration of doxepin and nordoxepin is 50-150 ng/mL [5]. It is critical to collect specimens at trough (immediately before the next scheduled dose) for accurate interpretation, as levels can be elevated in non-trough specimens [5].

Visual Workflow and Metabolic Pathway

The following diagrams summarize the metabolic pathway of doxepin and the experimental workflow for its quantification.

Diagram 1: Primary Metabolic Pathway of Doxepin. Doxepin is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP2C19, to form its active metabolite, nordoxepin. Nordoxepin is further metabolized to inactive glucuronide conjugates, which are primarily eliminated via the kidneys [1] [2].

Diagram 2: Sample Preparation and Analysis Workflow. The procedure involves liquid-liquid extraction of plasma samples followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [3].

References

- 1. Doxepin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Doxepin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Highly sensitive LC – MS / MS to estimate method and its... doxepin [pmc.ncbi.nlm.nih.gov]

- 4. Highly sensitive LC-MS/MS method to estimate doxepin ... [pubmed.ncbi.nlm.nih.gov]

- 5. Test Code DXPIN Doxepin and Nordoxepin, Serum [cayugamedlab.testcatalog.org]

- 6. A novel solid phase extraction sample preparation method ... [pubs.rsc.org]

Application Notes and Protocols: Quantitative LC-MS/MS Analysis of Doxepin and Nordoxepin in Human Plasma Using Liquid-Liquid Extraction

Then, I will now begin writing the main body of the article.

Introduction and Clinical Relevance

Doxepin, a tricyclic antidepressant (TCA), is widely used in the management of major depressive disorder, anxiety disorders, and insomnia due to its potent antihistamine and anticholinergic properties. The pharmacological activity of doxepin is significantly influenced by its active metabolite, N-nordoxepin (NDox), which exhibits comparable therapeutic and toxicological profiles. Therapeutic Drug Monitoring (TDM) is clinically essential for doxepin due to the substantial inter-individual variability observed in its pharmacokinetics, narrow therapeutic index, and the potential for life-threatening toxicity at elevated concentrations [1]. The complex metabolic pathway of doxepin primarily involves cytochrome P450 enzyme 2C19, leading to the formation of NDox, with both compounds demonstrating extensive distribution and approximately 80% plasma protein binding [1]. The parent drug has a plasma half-life ranging from 8 to 24 hours, while the metabolite exhibits an even longer half-life exceeding 30 hours, necessitating precise monitoring to optimize dosing regimens and minimize adverse effects [1].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold-standard technique for bioanalysis due to its superior sensitivity, selectivity, and capability for simultaneous quantification of parent drugs and their metabolites. This application note elaborates a robust, sensitive, and fully validated LC-MS/MS method for the simultaneous determination of doxepin and nordoxepin in human plasma, incorporating a liquid-liquid extraction (LLE) procedure for sample clean-up. The method has been successfully applied to a bioequivalence study in healthy human subjects, demonstrating its utility in supporting clinical pharmacokinetic assessments and TDM services [1]. The critical need for such monitoring is further emphasized by contemporary research highlighting the role of TDM in precision psychiatry, enabling dose individualization to account for variability arising from genetic polymorphisms, drug interactions, and special patient populations [2].

Experimental Design and Workflow

The overall analytical workflow for the quantification of doxepin and nordoxepin in human plasma encompasses several critical stages, from sample collection and processing to data analysis. The process is designed to ensure sample integrity, extraction efficiency, and analytical precision. A visual summary of this workflow is presented below, illustrating the sequential steps from plasma sample preparation through to LC-MS/MS analysis and result quantification.

Figure 1: Experimental workflow for the sample preparation and analysis of doxepin and nordoxepin in human plasma.

The methodological approach was designed with several key considerations. The LLE technique was selected for sample preparation to achieve effective clean-up of the complex plasma matrix, thereby minimizing ion suppression/enhancement effects in the mass spectrometer. The use of a stable isotope-labeled internal standard for each analyte would represent the ideal scenario for maximizing precision and accuracy; however, in this validated method, propranolol and desipramine were judiciously selected as internal standards to compensate for potential variability during sample processing and analysis [1]. The chromatographic conditions were optimized to achieve baseline separation of the analytes from endogenous plasma components, while the mass spectrometric parameters were fine-tuned to maximize detection sensitivity and selectivity through Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents

Reference standards of doxepin hydrochloride (99.8% purity) and nordoxepin (99.2% purity) were procured from Toronto Research Chemicals Inc. (Ontario, Canada). The internal standards, propranolol (99.1% purity) and desipramine (98.9% purity), were obtained from Vivan Life Sciences Pvt. Ltd. (Mumbai, India) [1]. All solvents used were of HPLC grade or higher. Methanol, acetonitrile, and methyl tert-butyl ether (MTBE) were sourced from reputable suppliers like J.T Baker Chemicals Ltd. and S.D. Fine Chemicals Ltd. Ammonium formate and ammonia of analytical grade were also utilized. Deionized water was produced using a Milli-Q water purification system (Millipore, Bangalore, India) [1].

Control human plasma, buffered with K₂EDTA, was procured from the clinical department of a bioresearch organization and stored at -20°C until use. All laboratory glassware was properly cleaned and calibrated to ensure accuracy in volumetric measurements. The preparation of all solutions followed strict standard operating procedures to maintain consistency and prevent contamination.

Sample Preparation Protocol

The sample preparation procedure is a critical step for achieving a clean extract and reliable quantification. The following liquid-liquid extraction protocol has been optimized for high recovery and minimal matrix interference [1]:

- Aliquoting and Fortification: Pipette 500 µL of thawed human plasma (calibration standard, quality control, or subject sample) into a clean glass tube. Add appropriate volumes of the working standard solutions of doxepin and nordoxepin, and 50 µL of the internal standard working solution (propranolol and desipramine).

- Basification: Add 500 µL of 0.1 M ammonia solution to the plasma sample. Vortex the mixture thoroughly for approximately 30 seconds. This step alkalizes the medium, promoting the conversion of the analytes to their non-ionized forms, which enhances their partition into the organic solvent.

- Extraction: Add 5 mL of methyl tert-butyl ether (MTBE) to the basified plasma sample. Mix the contents on a mechanical shaker for 15 minutes to ensure efficient partitioning of the analytes and internal standards into the organic phase.

- Centrifugation and Separation: Centrifuge the samples at 4000 rpm for 5 minutes to achieve clear phase separation. Carefully transfer the upper organic layer (approximately 4.5 mL) to a new clean glass tube, taking care not to disturb the lower aqueous layer or the intermediate protein pellet.

- Evaporation: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen gas in a water bath maintained at 40°C.

- Reconstitution: Reconstitute the dried residue with 300 µL of the mobile phase, which consists of a mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio. Vortex vigorously for about one minute to ensure complete dissolution of the analytes.

- Transfer and Analysis: Transfer the reconstituted solution into a labeled auto-sampler vial or a 96-well plate, depending on the LC system configuration. A volume of 15 µL is then injected into the LC-MS/MS system for analysis.

LC-MS/MS Instrumentation and Conditions

The analysis was performed using a Shimadzu LC system (Kyoto, Japan) coupled with an API-5500 triple quadrupole mass spectrometer (MDS Sciex, Toronto, Canada). The system was controlled by Analyst software version 1.5.1 [1].

Table 1: Chromatographic Conditions for the Separation of Doxepin and Nordoxepin

| Parameter | Specification |

|---|---|

| Chromatographic Column | Hypurity C8 (100 mm × 4.6 mm, 5.0 µm) |

| Mobile Phase | Acetonitrile-Methanol (95:5, v/v) : 2.0 mM Ammonium Formate (93:7, v/v) |

| Flow Rate | 1.2 mL/min |

| Separation Mode | Isocratic |

| Injection Volume | 15 µL |

| Auto-sampler Temperature | 4 °C |

Table 2: Mass Spectrometric Parameters in Positive Ionization MRM Mode

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| Doxepin | 280.1 | 107.0 | 300 | 60 | 27 |

| Nordoxepin | 266.0 | 107.0 | 300 | 60 | 29 |

| Propranolol (IS) | 260.1 | 116.1 | 300 | 81 | 25 |

| Desipramine (IS) | 267.1 | 72.1 | 300 | 26 | 21 |

The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The source-dependent parameters were set as follows: ion spray voltage: 5500 V; turbo heater temperature: 500°C; nebulizer gas (Gas 1): 50 psi; heater gas (Gas 2): 60 psi; curtain gas: 30 psi; and collision activation dissociation (CAD): 7 psi [1]. Multiple Reaction Monitoring (MRM) was used for data acquisition, monitoring the specific transitions listed in Table 2 for quantification.

Method Validation Results

The developed LC-MS/MS method was thoroughly validated as per the US FDA and ICH bioanalytical method validation guidelines [1]. The results demonstrated that the method is selective, sensitive, accurate, precise, and robust for the intended application.

Table 3: Assay Performance and Validation Summary for Doxepin and Nordoxepin

| Validation Parameter | Doxepin | Nordoxepin |

|---|---|---|

| Linear Range | 15.0 – 3900 pg/mL | 5.00 – 1300 pg/mL |

| Correlation Coefficient (r²) | 0.9991 | 0.9993 |

| Intra-batch Precision (% CV) | ≤ 6.3% | ≤ 8.3% |

| Inter-batch Precision (% CV) | ≤ 7.2% | ≤ 8.3% |

| Intra-batch Accuracy (%) | 96.8 – 102.4% | 94.5 – 104.8% |

| Inter-batch Accuracy (%) | 97.5 – 101.8% | 96.2 – 102.9% |

| Extraction Recovery (%) | 86.6 – 90.4% | 88.0 – 99.1% |

| LLOQ | 15.0 pg/mL | 5.00 pg/mL |

The method exhibited excellent signal-to-noise ratio at the lower limit of quantification (LLOQ), which was defined as a concentration with a precision of ≤20% CV and accuracy within 80-120%. The selectivity of the method was confirmed by the absence of any significant interfering peaks at the retention times of the analytes and internal standards in six different lots of blank human plasma. The extraction recovery was consistent and reproducible across low, medium, and high quality control levels for both analytes, as detailed in Table 3.

Stability of doxepin and nordoxepin in human plasma was evaluated under various conditions, including bench-top stability (at room temperature for 10 h), processed sample stability (in the auto-sampler at 4°C for 48 h), and after three freeze-thaw cycles. The results indicated that both analytes were stable under these conditions, with the mean percentage change from the nominal concentration ranging from -4.7% to 12.3%, well within the acceptable limits [1].

Application to a Bioequivalence Study

The validated method was successfully applied to a bioequivalence study of a 6 mg this compound orally disintegrating tablet formulation. The study was conducted in 41 healthy Indian adult subjects under both fasting and fed conditions, in accordance with international ethical standards [1]. The objective was to compare the pharmacokinetic profile of the test formulation with that of a reference formulation.

Serial blood samples were collected from each subject at pre-dose and up to 120 hours post-dose. The samples were processed using the LLE protocol described above, and the plasma concentrations of doxepin and nordoxepin were determined using the validated LC-MS/MS method. The resulting concentration-time data allowed for the calculation of key pharmacokinetic parameters, including the area under the concentration-time curve (AUC0-t), AUC from zero to infinity (AUC0-∞), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2).

The method demonstrated its practical robustness by reliably quantifying plasma concentrations in all subjects throughout the sampling period, thereby enabling a statistically sound comparison of the bioavailability between the two formulations. The success of this application underscores the method's suitability for large-scale clinical studies, including pharmacokinetic, bioequivalence, and therapeutic drug monitoring programs.

Discussion and Conclusion

The LC-MS/MS method detailed herein provides a highly sensitive and reliable platform for the simultaneous quantification of doxepin and its pharmacologically active metabolite, nordoxepin, in human plasma. The liquid-liquid extraction procedure using methyl tert-butyl ether offers a robust and effective sample clean-up, leading to high analyte recovery and minimal matrix effects. The method validation data conclusively demonstrate that the assay meets all regulatory requirements for specificity, sensitivity, linearity, precision, accuracy, and stability [1].

A key advantage of this method is its exceptional sensitivity, with LLOQs of 15.0 pg/mL for doxepin and 5.00 pg/mL for nordoxepin. This level of sensitivity is crucial for accurately characterizing the terminal elimination phase of doxepin, which has a long and variable half-life, and for monitoring low-dose therapy used for insomnia [1]. When compared to other sample preparation techniques, such as the protein precipitation method often employed in high-throughput multi-analyte panels [2], the LLE approach used in this method provides a cleaner extract, which is beneficial for maximizing instrument uptime and ensuring consistent performance in dedicated, high-sensitivity assays.

References

3D printing double layer oral film doxepin hydrochloride

Introduction to the 3D-Printed DXP Bilayer Film

Chemotherapy-induced oral mucositis is a common and painful side effect of cancer treatment, characterized by erythema, erosion, and ulceration of the oral mucosa [1]. While doxepin mouthwash is effective for pain control, a lack of localized, sustained-release formulations limits its healing potential [1].

The developed bilayer film uses 3D printing technology to create a novel drug delivery system [1]:

- Drug-loaded Adhesive Layer: Composed of a gelatin-dopamine (Gel-DOPA) conjugate, hydroxypropyl methylcellulose (HPMC), and Carbopol, this layer ensures strong mucoadhesion and controlled release of DXP directly onto the ulcer site [1].

- Backing Layer: Made from zein, this inert layer acts as a barrier, preventing the uncontrolled wash-off of the drug and directing its release towards the mucosal tissue [1].

This system provides a promising non-invasive option for the clinical management of CIOM, offering both pain control and promoted ulcer healing [1].

Formulation & Material Specifications

The table below summarizes the quantitative composition of the bioink used for 3D printing the drug-loaded layer.

Table 1: Composition of the Bioink for the Drug-Loaded Adhesive Layer [1]

| Component | Function | Quantity |

|---|---|---|

| Doxepin Hydrochloride | Active Pharmaceutical Ingredient | 250 mg |

| Gelatin-Dopamine (Gel-DOPA) | Bioadhesive Polymer | 200 mg |

| HPMC (Hydroxypropyl Methylcellulose) | Matrix-forming Polymer | 200 mg |

| CARBOPOL | Mucoadhesive & Gelling Agent | 200 mg |

| Ethanol | Solvent | 4.7 mL |

| Water | Solvent | 4.7 mL |

Materials for Backing Layer and Synthesis [1]:

- Backing Layer: Zein powder and glycerol in a mass ratio of 25:1, dissolved in 75% ethanol.

- Gel-DOPA Synthesis: Gelatin Type A, Dopamine hydrochloride, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and N-hydroxysuccinimide (NHS).

Detailed Experimental Protocols

Protocol 1: Synthesis of Gelatin-Dopamine (Gel-DOPA) Conjugate

- Dissolution: Dissolve 1.0 g of Gelatin Type A and 250 mg of dopamine hydrochloride in 50 mL of MES buffer [1].

- Activation & Conjugation: Add appropriate amounts of EDC and NHS to the mixture to activate the carboxyl groups for conjugation [1].

- Reaction: Shake the reaction mixture at 100 rpm in the dark at 37°C for 24 hours [1].

- Purification: Purify the resulting solution against deionized water using a dialysis membrane for four cycles [1].

- Lyophilization: Freeze-dry the purified product and store the lyophilized Gel-DOPA powder at -20°C until use [1].

Protocol 2: Fabrication of the Backing Layer

- Solution Preparation: Mix 75% ethanol, zein powder, and glycerol at a mass ratio of 250:25:1 [1].

- Casting: Coat 7 mL of the backing solution onto a 90-mm diameter Petri dish [1].

- Drying: Vacuum-dry the coated dish at 65°C for 2 hours to form a solid backing layer [1].

Protocol 3: 3D Printing of the Drug-Loaded Adhesive Layer

- Bioink Preparation: Sequentially add ethanol, water, Gel-DOPA, CARBOPOL, HPMC, and this compound into a vial under continuous stirring. Let the formed gel stand overnight at room temperature to remove bubbles [1].

- Printer Setup: Load the prepared gel into a syringe equipped with a 27G nozzle. Mount the syringe on a semi-solid extrusion 3D printer (e.g., CELLINK BIO X) [1].

- Printing Parameters: Set the following parameters for printing [1]:

- Shape: Circular (90 mm diameter)

- Height: 1 mm (for the wet gel)

- Air Pressure: 42 kPa

- Film Formation: Print the gel directly onto the pre-formed backing layer. Air-dry the assembled double-layer film overnight at room temperature [1].

The following diagram illustrates the complete experimental workflow for creating the double-layer oral film.

Protocol 4: Key Characterization Experiments

1. In Vitro Drug Release & Mucoadhesion Testing

- Objective: To evaluate the film's ability to adhere to mucosal surfaces and release the drug over a sustained period.

- Methodology: Use a texture analyzer or a similar setup to measure the force required to detach the film from fresh porcine or sheep buccal mucosa in artificial saliva medium. Concurrently, employ dissolution apparatus to study the release profile of DXP from the film over time [1].

2. In Vivo Efficacy in Animal Model

- Objective: To confirm the film's therapeutic effect on ulcer healing.

- Animal Model: Use 6-week-old male Sprague-Dawley rats with induced oral mucositis [1].

- Study Groups: Randomly divide animals into at least three groups: (1) DXP Film group, (2) Vehicle control group (film without drug), and (3) Untreated control group.

- Dosing: Apply the film directly to the ulcer site once daily for a predetermined study duration.

- Evaluation: Monitor and score ulcer size, erythema, and histopathological changes in tissue samples [1].

3. Mechanism of Action Studies

- Objective: To investigate the molecular pathways involved in ulcer healing.

- Western Blotting: Analyze tissue homogenates from the in vivo study for key signaling proteins.

- Targets: Measure the expression levels of Nrf2 (a key transcription factor for antioxidant response) and Keap1 (its negative regulator), as well as inflammatory cytokines [1].

The proposed mechanism of action, based on the study findings, is summarized in the diagram below.

Results & Data Analysis

Table 2: Key Characteristics of the 3D-Printed DXP Bilayer Film [1]

| Characteristic | Result / Value | Method / Note |

|---|---|---|

| General Appearance | Thin, flexible, translucent film | Visual inspection |

| Mucoadhesive Strength | Excellent adhesion to wet mucosa | Measured by texture analyzer |

| Drug Content Uniformity | Consistent across three batches | HPLC or other validated assay |

| Therapeutic Efficacy | Significant promotion of ulcer healing | In vivo rat CIOM model |

| Proposed Mechanism | Alleviates oxidative stress and attenuates inflammatory response | Western Blot (Nrf2, Keap1) |

Conclusion

This protocol outlines the successful development of a 3D-printed double-layer oral film for the localized delivery of this compound. The formulation combines a mucoadhesive Gel-DOPA-based drug layer with a protective zein backing layer, fabricated using semi-solid extrusion 3D printing. The film demonstrated promising characteristics for managing CIOM, including excellent mucoadhesion, sustained drug release, and a healing mechanism linked to antioxidant and anti-inflammatory pathways [1]. This approach provides a robust foundation for developing personalized, on-demand pharmaceuticals for treating complex oral conditions.

References

mucoadhesive patch doxepin hydrochloride oral mucositis

Introduction to the Formulation Strategy

Oral mucositis is a common and debilitating complication of cancer therapy, characterized by painful inflammation and ulceration of the oral mucosa. Doxepin hydrochloride, a tricyclic antidepressant, has demonstrated efficacy in managing mucositis pain. However, traditional rinses have short contact times. A mucoadhesive patch offers a sophisticated solution by providing localized, sustained drug delivery, enhancing efficacy and patient compliance [1] [2].

The most advanced formulation reported is a bilayer oral patch engineered using 3D-printing technology. This design features:

- Drug-Loaded Mucoadhesive Layer: This layer is in direct contact with the mucosa. It is composed of a wet-adhesive polymer (Gelatin-Dopamine, or Gel-DOPA), hydroxypropyl methylcellulose (HPMC), and Carbopol, loaded with this compound. The Gel-DOPA conjugate is crucial for achieving strong adhesion in the wet oral environment [1].

- Backing Layer: This layer, made of zein and glycerol, serves as an impermeable barrier. It prevents the uncontrolled washout of the drug by saliva, ensuring unidirectional drug release towards the mucosal tissue and enhancing retention [1].

Quantitative Formulation and Characterization Data

The tables below summarize the core materials and the critical quality attributes of the developed doxepin mucoadhesive films.

Table 1: Composition of the 3D-Printed Bilayer Oral Film [1]

| Layer | Component | Function | Quantity/Concentration |

|---|---|---|---|

| Drug Layer (Ink) | This compound | Active Pharmaceutical Ingredient | 250 mg |

| Gel-DOPA | Bioadhesive Polymer | 200 mg | |

| HPMC & Carbopol | Mucoadhesive Polymers & Matrix Formers | 200 mg each | |

| Ethanol & Water | Solvents | 4.7 mL each | |

| Backing Layer | Zein | Film-forming polymer (hydrophobic) | 25 mg (in 7 mL solution) |

| Glycerol | Plasticizer | Mass ratio 1:25 to Zein | |

| 75% Ethanol | Solvent | 250 mg (in 7 mL solution) |

Table 2: Critical Quality Attributes of the Doxepin Bilayer Film [1]

| Test Parameter | Method / Instrument | Key Results |

|---|---|---|